molecular formula C13H15NO4 B7559810 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid

Cat. No. B7559810
M. Wt: 249.26 g/mol
InChI Key: VSCPDJFRDSWXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid, also known as DHI-PA, is a chemical compound with potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid is not fully understood. However, research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in gene expression. By inhibiting HDAC activity, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid may regulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have various biochemical and physiological effects. Research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can induce apoptosis in cancer cells, inhibit cell proliferation, and regulate gene expression. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid in laboratory experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid. One direction is the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid and its effects on gene expression. Furthermore, the development of more soluble forms of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid may increase its bioavailability and efficacy in lab experiments.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid involves the reaction of 3,4-dihydroisocoumarin with N-Boc-proline in the presence of diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at room temperature. The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid.

Scientific Research Applications

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have potential applications in scientific research, particularly in the study of cancer and neurodegenerative diseases. Research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(13(16)17)14-12(15)11-10-5-3-2-4-9(10)6-7-18-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCPDJFRDSWXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid

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